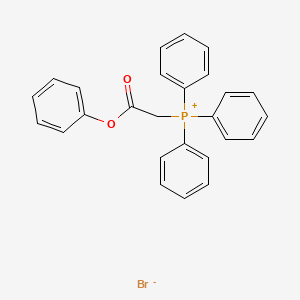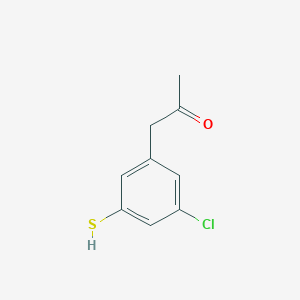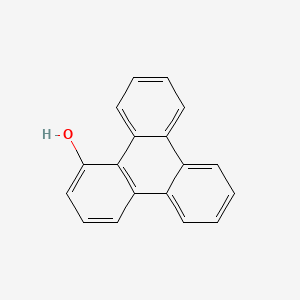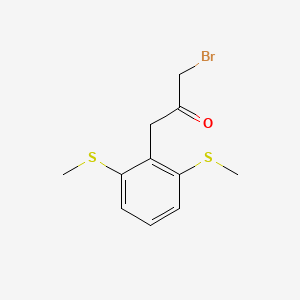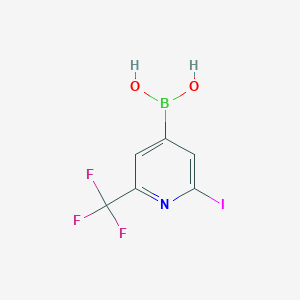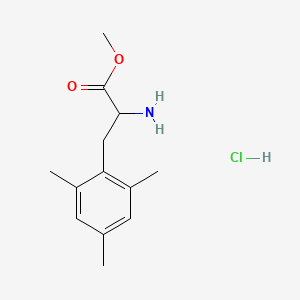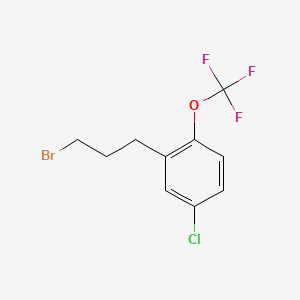
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound characterized by its unique structure, which includes a chromenone core and multiple protective groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the Chromenone Core: The chromenone core is synthesized through a series of reactions, including cyclization and introduction of the trifluoromethyl group.
Coupling Reaction: The protected tetrahydrofuran derivative is then coupled with the chromenone core using a suitable coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Substitution: The trifluoromethyl group can be substituted under certain conditions, although this is typically more challenging due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may require strong nucleophiles and elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a formyl group, while reduction of the chromenone core could yield a dihydrochromenone derivative.
科学的研究の応用
Chemistry
In synthetic organic chemistry, this compound can serve as a building block for more complex molecules. Its protected hydroxyl groups allow for selective deprotection and further functionalization.
Biology and Medicine
The chromenone core is a common motif in many biologically active compounds. This compound could be investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its chromenone core. The protective groups may also play a role in modulating its activity and stability.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one: Lacks the protected tetrahydrofuran moiety.
7-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one: Contains a methoxy group instead of the protected tetrahydrofuran moiety.
Uniqueness
The presence of the protected tetrahydrofuran moiety in 7-(((2S,3R,4R,5R)-3,4-bis((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-4-(trifluoromethyl)-2H-chromen-2-one makes it unique compared to other chromenone derivatives
特性
分子式 |
C27H41F3O7Si2 |
|---|---|
分子量 |
590.8 g/mol |
IUPAC名 |
7-[(2S,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]oxy-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C27H41F3O7Si2/c1-25(2,3)38(7,8)36-22-20(15-31)35-24(23(22)37-39(9,10)26(4,5)6)33-16-11-12-17-18(27(28,29)30)14-21(32)34-19(17)13-16/h11-14,20,22-24,31H,15H2,1-10H3/t20-,22-,23-,24-/m1/s1 |
InChIキー |
ANGPITQJBSOIOL-MSNJVRRCSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



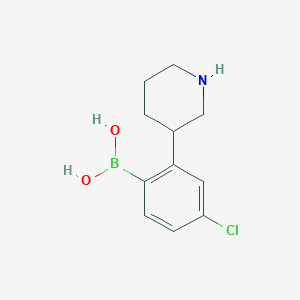
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
